2-[(2,6,8-Trichloroquinazolin-4-yl)amino]ethan-1-ol
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Overview
Description
2-[(2,6,8-Trichloroquinazolin-4-yl)amino]ethan-1-ol is a chemical compound known for its unique structure and properties It is characterized by the presence of a quinazoline ring substituted with three chlorine atoms and an ethanolamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6,8-Trichloroquinazolin-4-yl)amino]ethan-1-ol typically involves the reaction of 2,6,8-trichloroquinazoline with ethanolamine. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a specific temperature, often around 80-100°C, to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-[(2,6,8-Trichloroquinazolin-4-yl)amino]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethanolamine group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The quinazoline ring can be reduced under specific conditions to yield partially or fully reduced derivatives.
Substitution: The chlorine atoms on the quinazoline ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanolamine group can yield 2-[(2,6,8-Trichloroquinazolin-4-yl)amino]acetaldehyde or 2-[(2,6,8-Trichloroquinazolin-4-yl)amino]acetic acid .
Scientific Research Applications
2-[(2,6,8-Trichloroquinazolin-4-yl)amino]ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[(2,6,8-Trichloroquinazolin-4-yl)amino]ethan-1-ol involves its interaction with specific molecular targets. The quinazoline ring can interact with enzymes or receptors, modulating their activity. The ethanolamine group may enhance the compound’s solubility and facilitate its transport across cell membranes. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2-[(4-(7-Chloroquinolin-4-ylamino)pentyl)(ethyl)amino]ethanol: This compound has a similar structure but with different substituents on the quinazoline ring.
2-(4-Fluorophenyl)ethan-1-amine: Another compound with a similar ethanolamine group but different aromatic ring structure.
Uniqueness
2-[(2,6,8-Trichloroquinazolin-4-yl)amino]ethan-1-ol is unique due to the presence of three chlorine atoms on the quinazoline ring, which can significantly influence its reactivity and biological activity. This makes it a valuable compound for various research applications .
Properties
CAS No. |
88404-46-0 |
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Molecular Formula |
C10H8Cl3N3O |
Molecular Weight |
292.5 g/mol |
IUPAC Name |
2-[(2,6,8-trichloroquinazolin-4-yl)amino]ethanol |
InChI |
InChI=1S/C10H8Cl3N3O/c11-5-3-6-8(7(12)4-5)15-10(13)16-9(6)14-1-2-17/h3-4,17H,1-2H2,(H,14,15,16) |
InChI Key |
XVSQFAAJHJLKOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=NC(=N2)Cl)NCCO)Cl)Cl |
Origin of Product |
United States |
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